2-(2,6-Dimethylphenyl)-3-methylbutan-2-ol
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Overview
Description
2-(2,6-Dimethylphenyl)-3-methylbutan-2-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)-3-methylbutan-2-ol typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with 3-methyl-2-butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete reaction of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-3-methylbutan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenyl)-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s tertiary alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The phenyl ring’s substitution pattern also plays a role in determining the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Shares the same phenyl ring substitution but lacks the tertiary alcohol group.
2,6-Dimethylphenyl isocyanate: Contains an isocyanate group instead of the tertiary alcohol.
2,6-Dimethylphenyl isothiocyanate: Similar structure with an isothiocyanate group.
Uniqueness
2-(2,6-Dimethylphenyl)-3-methylbutan-2-ol is unique due to its combination of a tertiary alcohol group and a phenyl ring with specific methyl substitutions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-10(3)7-6-8-11(12)4/h6-9,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFLONRGYBIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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